4-(2,4-dimethylbenzyl)morpholine
Description
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYPXVOQVNISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylbenzyl)morpholine typically involves the reaction of morpholine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Morpholine and 2,4-dimethylbenzyl chloride
Catalysts: Phase transfer catalysts to enhance reaction efficiency
Purification: Distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylbenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically target the benzyl group.
Substitution: Nucleophilic substitution reactions at the morpholine nitrogen or benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2,4-Dimethylbenzyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylbenzyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Anticancer Activity
- 4-(4-Nitrobenzyl)morpholine (–3): This derivative serves as a key intermediate in anticancer drug synthesis. Crystallographic studies confirm its structural integrity, with bond lengths and angles consistent with standard values (e.g., C–N bond: ~1.47 Å) .
- It exhibits cytotoxic activity against HEP2 and HepG2 cells (IC₅₀ = 8.3 and 2.8 μg/mL, respectively), suggesting that the 2,4-dimethyl substitution may enhance cytotoxicity in certain scaffolds .
Enzyme Inhibition
Receptor Agonism
- 4-(3-(Trifluoromethyl)phenyl)morpholine derivatives (): In CB2 receptor agonists, the morpholine ring and substituent positions critically influence potency. For example, replacing morpholine with a 4-fluoropiperidinyl moiety maintained activity (EC₅₀ = 9 nM), while 2,4-dichloro substitution on the phenyl ring retained potency (EC₅₀ = 10 nM) .
Physicochemical Properties
Crystallographic and Structural Data
- 4-(4-Nitrobenzyl)morpholine crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 6.1371 Å, b = 8.2535 Å, c = 21.9867 Å, and β = 94.929° . The nitro group participates in intermolecular interactions, stabilizing the crystal lattice.
Data Tables
Table 1: Comparison of Benzylmorpholine Derivatives
Q & A
Basic: What are the optimal synthetic routes for 4-(2,4-dimethylbenzyl)morpholine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2,4-dimethylbenzyl halides (e.g., chloride or bromide) and morpholine under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity .
- Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation of morpholine, improving reaction kinetics .
- Temperature : Reactions at 60–80°C for 12–24 hours optimize yields while minimizing side products like dialkylation .
Comparative Data : Substituting 2,4-dimethylbenzyl chloride with bromine analogs (e.g., 2-bromo-4-fluorobenzyl chloride) reduces yield by ~15% due to steric hindrance .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR identifies aromatic protons (δ 6.8–7.2 ppm) and morpholine protons (δ 3.5–3.7 ppm). NMR confirms quaternary carbons in the benzyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for : 205.1467) and detects isotopic patterns from halogens in analogs .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade samples) .
Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of benzylmorpholine analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -Br, -Cl) enhance binding to cytochrome P450 2A13, increasing inhibitory potency by 2–3 fold compared to methyl groups .
- Steric effects : 2,4-Dimethyl substitution reduces metabolic degradation in vitro compared to monosubstituted analogs, as shown in hepatic microsome assays .
- Fluorine incorporation : Fluorinated analogs (e.g., 4-(2-fluorobenzyl)morpholine) exhibit improved blood-brain barrier penetration in murine models .
Advanced: How should researchers resolve contradictions in activity data between this compound and its positional isomers?
Methodological Answer:
- Comparative docking studies : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with target proteins. For example, 2,4-dimethyl substitution in benzylmorpholine shows higher affinity for CYP2A13 than 3,5-dimethyl isomers due to better hydrophobic pocket alignment .
- In vitro validation : Perform enzyme inhibition assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C) to control for experimental variability .
Advanced: What pharmacological targets are most relevant for this compound, and how are they validated?
Methodological Answer:
- Cytochrome P450 2A13 : Identified via competitive inhibition assays using coumarin as a substrate. IC50 values are determined via fluorescence-based kinetic studies .
- Neurotransmitter receptors : Radioligand binding assays (e.g., -ligand displacement) screen for affinity at serotonin or dopamine receptors. Preliminary data suggest low nM affinity for 5-HT2A .
Basic: What analytical methods ensure batch-to-batch consistency in this compound synthesis?
Methodological Answer:
- HPLC-UV/MS : Monitors purity (>98%) and identifies impurities (e.g., unreacted morpholine or benzyl halides) .
- Karl Fischer titration : Quantifies residual water (<0.1% w/w) to ensure stability during storage .
- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .
Advanced: How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for this compound) to predict redox stability and nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulates solvation effects in physiological buffers (e.g., PBS) to model bioavailability and aggregation tendencies .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
